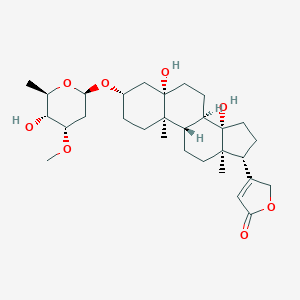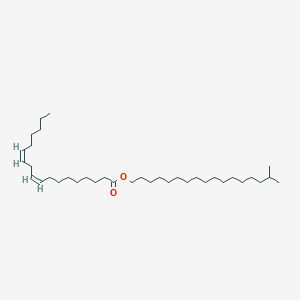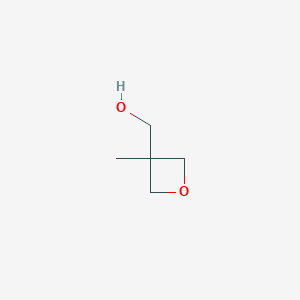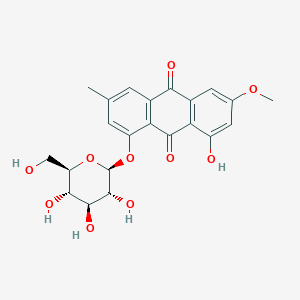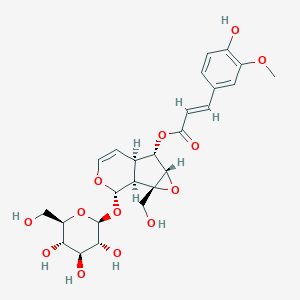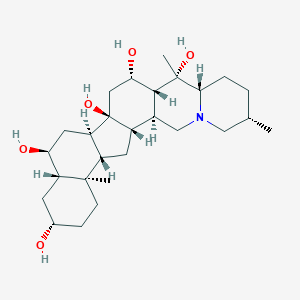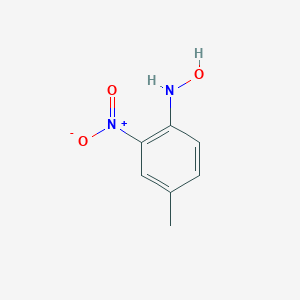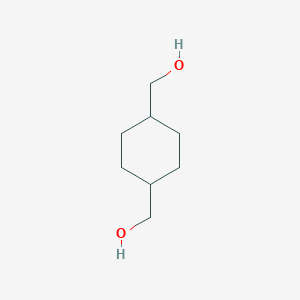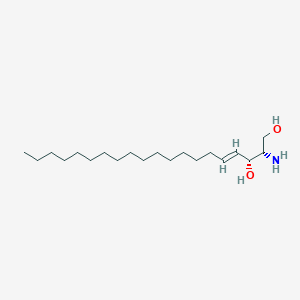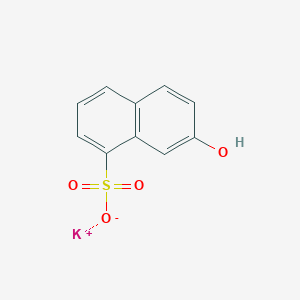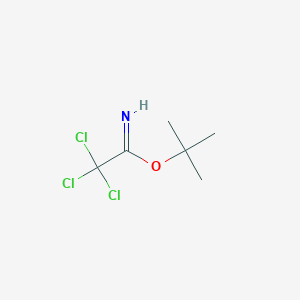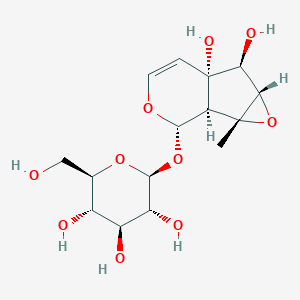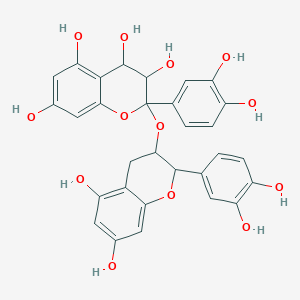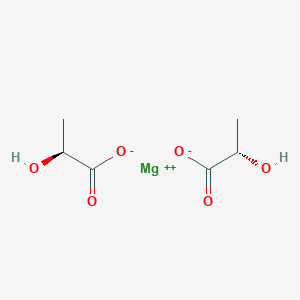
Magnesium l-lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium l-lactate is a compound that is formed by the combination of magnesium and lactic acid. It is a white, odorless, and water-soluble powder that has been studied for its potential health benefits. Magnesium l-lactate has been shown to have a variety of biochemical and physiological effects, making it a promising area of research.
Mécanisme D'action
The exact mechanism of action of magnesium l-lactate is not fully understood. However, it is thought to work by regulating the levels of magnesium in the body. Magnesium is an essential mineral that is involved in many physiological processes, including muscle contraction, nerve function, and bone health. Magnesium l-lactate may help to maintain optimal magnesium levels, which in turn may help to support overall health.
Effets Biochimiques Et Physiologiques
Magnesium l-lactate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Magnesium l-lactate has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis. Additionally, it has been shown to have a positive effect on bone health, which may make it useful in the prevention and treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using magnesium l-lactate in lab experiments is that it is a water-soluble compound, which makes it easy to work with. Additionally, it has been well-studied and has a known mechanism of action, which makes it a reliable compound to use in research. However, one limitation of using magnesium l-lactate is that it may not be suitable for all types of experiments. For example, if the research is focused on the effects of a specific compound on a particular cell type, magnesium l-lactate may not be the most appropriate compound to use.
Orientations Futures
There are many potential future directions for research on magnesium l-lactate. One area of research could be focused on the potential role of magnesium l-lactate in the prevention and treatment of osteoporosis. Additionally, further research could be done to explore the anti-inflammatory effects of magnesium l-lactate, and its potential use in the treatment of inflammatory conditions such as arthritis. Further studies could also investigate the potential antioxidant properties of magnesium l-lactate and its potential use in protecting cells from damage caused by free radicals.
Méthodes De Synthèse
Magnesium l-lactate can be synthesized by reacting magnesium hydroxide with lactic acid. The reaction produces magnesium lactate and water. The resulting compound can be purified and used for research purposes.
Applications De Recherche Scientifique
Magnesium l-lactate has been studied for its potential health benefits. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Magnesium l-lactate has also been studied for its potential role in the prevention and treatment of osteoporosis. Additionally, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.
Propriétés
Numéro CAS |
132344-20-8 |
|---|---|
Nom du produit |
Magnesium l-lactate |
Formule moléculaire |
C6H10MgO6 |
Poids moléculaire |
202.45 g/mol |
Nom IUPAC |
magnesium;(2S)-2-hydroxypropanoate |
InChI |
InChI=1S/2C3H6O3.Mg/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |
Clé InChI |
OVGXLJDWSLQDRT-CEOVSRFSSA-L |
SMILES isomérique |
C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Mg+2] |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |
SMILES canonique |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |
Autres numéros CAS |
862886-19-9 1698883-44-1 |
Synonymes |
Magnesium (S) lactate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



